![molecular formula C19H16F2O3 B5736325 5-[(2,6-DIFLUOROPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE](/img/structure/B5736325.png)
5-[(2,6-DIFLUOROPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,6-DIFLUOROPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a difluorophenyl group, an ethyl group, and a methyl group attached to the chromen-2-one core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-DIFLUOROPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluorophenol, ethyl acetoacetate, and 4-methyl-7-hydroxycoumarin.
Formation of Intermediate: The first step involves the reaction of 2,6-difluorophenol with a suitable alkylating agent to form 2,6-difluorophenylmethanol.
Coupling Reaction: The intermediate 2,6-difluorophenylmethanol is then coupled with 4-methyl-7-hydroxycoumarin in the presence of a base, such as potassium carbonate, to form the desired chromen-2-one derivative.
Final Product: The final step involves the purification of the product using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors, precise temperature control, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2,6-DIFLUOROPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-[(2,6-DIFLUOROPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Materials Science: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Biological Research: The compound is investigated for its interactions with biological molecules and its potential as a probe in biochemical assays.
Industrial Applications: It is used as an intermediate in the synthesis of other valuable compounds and materials.
Mecanismo De Acción
The mechanism of action of 5-[(2,6-DIFLUOROPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The difluorophenyl group and the chromen-2-one core structure play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their function and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluoroaniline: A related compound with similar difluorophenyl functionality.
2,6-Difluorobenzamide: Another compound with a difluorophenyl group, used in various chemical applications.
2,6-Difluorobenzonitrile: A compound with similar structural features, used in organic synthesis.
Uniqueness
5-[(2,6-DIFLUOROPHENYL)METHOXY]-4-ETHYL-7-METHYL-2H-CHROMEN-2-ONE is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its chromen-2-one core structure, combined with the difluorophenyl group, provides distinct chemical and biological properties that set it apart from other similar compounds.
Propiedades
IUPAC Name |
5-[(2,6-difluorophenyl)methoxy]-4-ethyl-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2O3/c1-3-12-9-18(22)24-17-8-11(2)7-16(19(12)17)23-10-13-14(20)5-4-6-15(13)21/h4-9H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRACJQNJDSLDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(4-Methoxyphenyl)-5-methyl-2-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B5736249.png)
![2,5-dichloro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide](/img/structure/B5736257.png)
![4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B5736271.png)
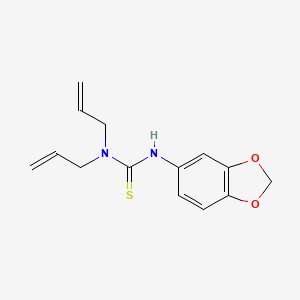
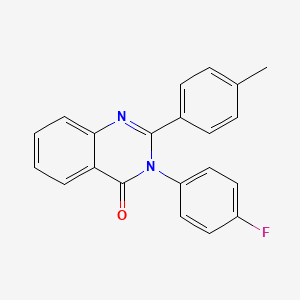
![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B5736285.png)
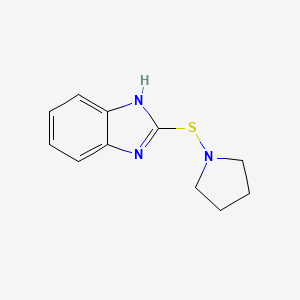
![N-[2-(4-morpholinylmethyl)benzyl]-2-(2-thienyl)acetamide](/img/structure/B5736288.png)
![4-fluoro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5736297.png)
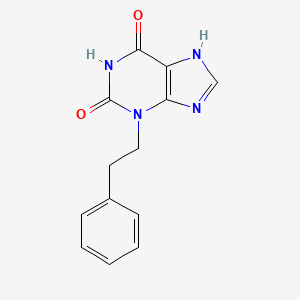
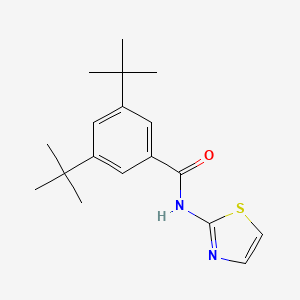
![2-(4-ethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5736308.png)
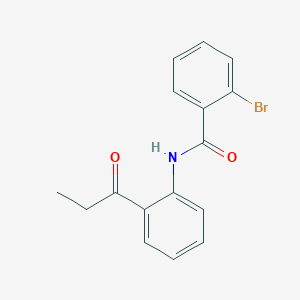
![2-[3-(hydroxymethyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5736330.png)
